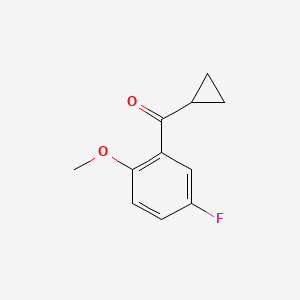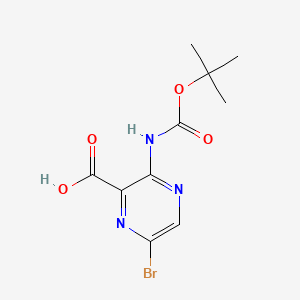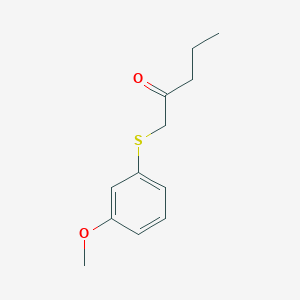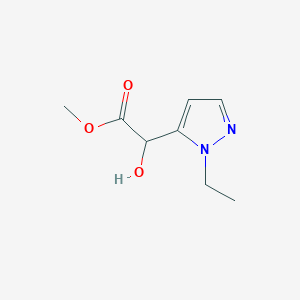
Methyl 2-(1-ethyl-1h-pyrazol-5-yl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate typically involves the reaction of ethyl pyrazole with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated purification systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate.
Reduction: Formation of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1-methyl-1H-pyrazol-5-yl)-2-hydroxyacetate
- Methyl 2-(1-phenyl-1H-pyrazol-5-yl)-2-hydroxyacetate
- Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
Uniqueness
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl 2-(2-ethylpyrazol-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-6(4-5-9-10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3 |
Clé InChI |
YYPJNAHJIOBBAE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


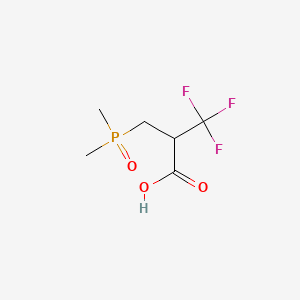
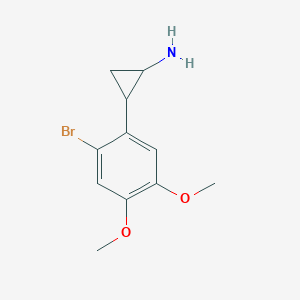
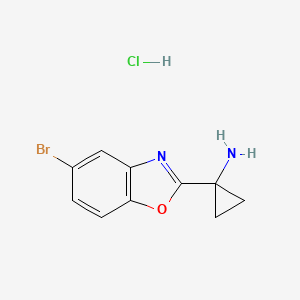
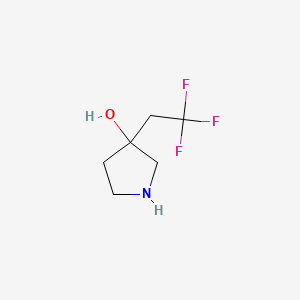
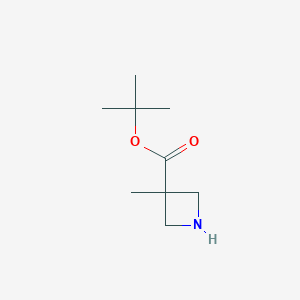
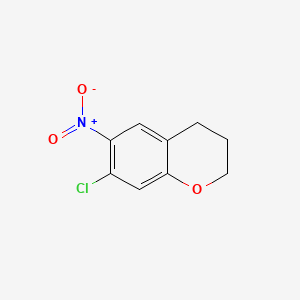
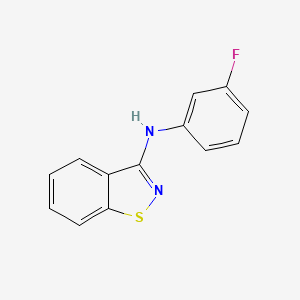
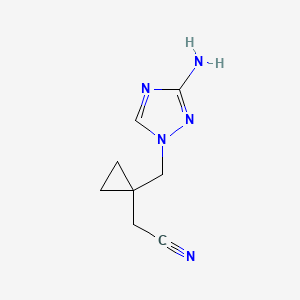
![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
